2-Heptadecyn-1-ol

Description

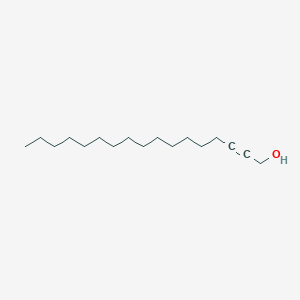

Structure

3D Structure

Properties

IUPAC Name |

heptadec-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h18H,2-14,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKWEIAJLAZTHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2 Heptadecyn 1 Ol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. slideshare.netyoutube.com For 2-heptadecyn-1-ol, two primary disconnections are logical.

The most intuitive disconnection is at the C-C bond between the C2 and C3 positions of the alkyne. This approach breaks the molecule into a two-carbon synthon bearing the hydroxyl group and a fifteen-carbon alkyne fragment. The two-carbon synthon can be conceptually represented as a propargyl alcohol equivalent, while the fifteen-carbon fragment is 1-pentyne.

A second strategic disconnection can be made at the C-C bond between the C4 and C5 positions. This pathway leads to a C4 alkyne synthon and a thirteen-carbon alkyl halide. This approach is particularly useful when considering coupling reactions that build the carbon chain.

These disconnections form the basis for the synthetic strategies discussed in the following sections, guiding the choice of reagents and reaction conditions.

Alkynylation and Coupling Reactions as Key Synthetic Operations

The formation of the carbon-carbon triple bond and the extension of the carbon chain are central to the synthesis of this compound. Several powerful coupling reactions are instrumental in achieving these transformations.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Sonogashira, Heck-type)

The Sonogashira coupling is a cornerstone of alkyne synthesis, involving the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, a Sonogashira reaction could be employed by coupling a protected propargyl alcohol with a long-chain alkyl halide. beilstein-journals.org The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org Variations of the Sonogashira coupling, including copper-free versions, have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.orgbeilstein-journals.org

While the Heck reaction traditionally involves the coupling of an unsaturated halide with an alkene, its principles can be adapted. However, for the direct synthesis of a simple alkynol like this compound, the Sonogashira coupling is generally more direct and efficient.

Copper-Mediated Acetylene (B1199291) Coupling Reactions

Copper-mediated reactions are pivotal in acetylene chemistry. nih.gov The Glaser coupling, for instance, allows for the homocoupling of terminal alkynes to form symmetrical diynes, which could be a starting point for further elaboration. More relevant to the synthesis of unsymmetrical alkynes like this compound are reactions that involve the in-situ formation of a copper acetylide, which then acts as a nucleophile. rsc.org These reactions can be used to couple a terminal alkyne with an alkyl halide, providing a direct route to the carbon skeleton of the target molecule.

Grignard and Organolithium Reagent-Based Alkynol Synthesis

Grignard and organolithium reagents are powerful nucleophiles widely used in the formation of carbon-carbon bonds. byjus.comlibretexts.org A common strategy for synthesizing alkynols involves the reaction of a Grignard or organolithium reagent with an epoxide. organicchemistrytutor.comlibretexts.org For this compound, one could envision the reaction of pentadecynylmagnesium bromide with ethylene (B1197577) oxide. This reaction would directly install the hydroxyl group at the C1 position and form the C1-C2 bond.

Alternatively, an acetylide anion, generated by treating a terminal alkyne with a strong base like n-butyllithium, can react with a long-chain alkyl halide. masterorganicchemistry.comwikipedia.org Subsequent deprotection and functional group manipulation would then yield the desired this compound. The reaction of an aldehyde or ketone with an organometallic reagent is another fundamental approach to alcohol synthesis. byjus.commasterorganicchemistry.com For instance, the reaction of pentadecanal (B32716) with ethynylmagnesium bromide would yield a secondary alcohol, which would require further steps to obtain the primary alcohol target.

Stereoselective and Enantioselective Synthesis Strategies for Related Chiral Analogs

While this compound itself is achiral, the synthetic methodologies can be extended to produce chiral analogs, which are of significant interest in medicinal chemistry and materials science. nih.gov The development of stereoselective and enantioselective methods is a major focus of modern organic synthesis. mdpi.com

For instance, asymmetric reduction of a corresponding ynone could provide a chiral propargyl alcohol. chemrxiv.org Furthermore, dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, has been successfully applied to the synthesis of chiral propargylic alcohols. mdpi.com The use of chiral ligands in metal-catalyzed reactions, such as rhodium-catalyzed hydrogenations of enol esters derived from alkynes, can also lead to highly enantiomerically enriched products. acs.org

Chemo- and Regioselective Considerations in Functional Group Transformations

The synthesis of a molecule with multiple functional groups, such as the hydroxyl and alkyne moieties in this compound, requires careful consideration of chemo- and regioselectivity. researchgate.net Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the control of the position at which a reaction occurs.

For example, when using a Grignard or organolithium reagent, the presence of the acidic hydroxyl proton must be addressed. libretexts.org This is typically achieved by using a protecting group for the alcohol, such as a silyl (B83357) ether, which can be removed at a later stage.

In coupling reactions, regioselectivity is crucial. For instance, in the hydromagnesiation of alkynes, the addition of H-MgX can occur at different positions of the triple bond, and the choice of catalyst can influence the outcome. orgsyn.org Similarly, in the functionalization of alkynes, controlling whether the reaction occurs at the terminal or internal position is a key challenge that can often be addressed by the judicious choice of catalyst and reaction conditions. rsc.orgrsc.org

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The synthesis of specialty alkynols like this compound is increasingly scrutinized through the lens of green chemistry, a philosophy advocating for the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances. longdom.orgmatanginicollege.ac.incore.ac.uk The core principles of green chemistry, such as waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency, are pivotal in developing more sustainable synthetic routes. longdom.orgacs.org For a molecule like this compound, which has a long aliphatic chain and a reactive propargylic alcohol moiety, traditional syntheses can involve harsh reagents, protective group strategies, and significant solvent waste. acs.org Adopting greener methodologies not only mitigates environmental impact but can also lead to more efficient and safer manufacturing processes. core.ac.uk This section explores two key sustainable strategies—solvent-free reactions and biocatalytic pathways—that hold significant promise for the eco-friendly synthesis of this compound.

Solvent-Free Reactions

A primary goal in green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution. epitomejournals.com Solvent-free reactions, also known as solid-state or neat reactions, offer a powerful alternative by conducting reactions with only the reactants and a catalyst. chemistrydocs.com This approach can lead to higher reactant concentrations, which may accelerate reaction rates, and often simplifies product purification, thereby reducing energy consumption and waste. chemistrydocs.commdpi.com

Several solvent-free techniques are applicable to the synthesis of acetylenic alcohols. Mechanochemistry, which uses mechanical force (e.g., ball milling or grinding) to induce chemical reactions, is one such method. acs.orgnih.gov For the synthesis of this compound, a potential solvent-free approach involves the direct reaction of a metal acetylide of 1-hexadecyne (B1584035) with formaldehyde. This could be achieved by mixing the reactants in a ball mill, possibly with a solid-supported base or catalyst.

Another approach is the solid-state reaction between a terminal alkyne and an aldehyde, often facilitated by a solid base or catalyst at or slightly above room temperature. chemistrydocs.com For instance, mixing 1-hexadecyne, paraformaldehyde (a solid source of formaldehyde), and a solid base like potassium tert-butoxide could potentially yield this compound without the need for a bulk solvent medium. Research on similar solvent-free additions of terminal alkynes to ketones has shown that these reactions can proceed to completion rapidly, sometimes within minutes. chemistrydocs.commdpi.com

Table 1: Representative Solvent-Free Methods for Alkyne Functionalization

| Reaction Type | Reactants | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Ethynylation | Ketone, Terminal Alkyne | Potassium t-butoxide, Room Temp, Mixing | High | chemistrydocs.com |

| Cyclization | Aromatic Carboxylic Acid, Alkyne | Tf₂O, Mechanochemical (Ball Mill) | Up to 90% | acs.org |

| 1,3-Dipolar Cycloaddition | Terminal Alkyne, Hydroxyimidoyl Chloride | Cu/Al₂O₃, Ball Milling | Moderate to Excellent | nih.gov |

| Hydration | Alkyne | Hβ zeolite, Solvent-Free | Good to Excellent | researchgate.net |

These examples demonstrate the viability of synthesizing complex molecules under solvent-free conditions, offering a sustainable blueprint for the production of this compound.

Biocatalytic Pathways

Biocatalysis, the use of natural catalysts like enzymes or whole microorganisms, is a cornerstone of green chemistry. jddhs.com Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), are highly selective (chemo-, regio-, and stereoselective), and are biodegradable. acs.orgpolimi.it This high selectivity can eliminate the need for complex protection and deprotection steps, which are common in traditional organic synthesis and generate significant waste. acs.org

For the synthesis of this compound, several biocatalytic strategies can be envisioned. One of the most direct routes would be the enzymatic reduction of a precursor, 2-heptadecynal. An alcohol dehydrogenase (ADH) could catalyze this reduction with high specificity, using a cofactor like NADPH. Research has shown that enzymes can specifically reduce acyl-CoA substrates to long-chain alcohols. nih.gov While the direct enzymatic reduction of an α,β-acetylenic aldehyde presents challenges, enzyme engineering and screening of diverse microbial sources could identify suitable candidates for this transformation.

Alternatively, a chemo-enzymatic approach could be employed. For example, a chemical synthesis could produce a racemic mixture of this compound, followed by a lipase-catalyzed kinetic resolution. Lipases are robust enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the easy separation of the acylated enantiomer from the unreacted one. This is a well-established method for producing enantiomerically pure alcohols.

Another potential pathway involves the use of enzymes to construct the carbon skeleton itself. While less common for alkynols, biocatalytic C-C bond formation is a rapidly developing field. rsc.org A hypothetical pathway could involve a multi-enzyme cascade, starting from a renewable feedstock, to build the 17-carbon chain and introduce the alcohol and alkyne functionalities. polimi.itrsc.org Such integrated biocatalytic processes represent an advanced application of green chemistry, offering a route to complex molecules from simple, sustainable starting materials. jddhs.com

Table 2: Potential Biocatalytic Approaches for this compound Synthesis

| Biocatalytic Strategy | Enzyme Class | Potential Substrate | Key Advantage | Reference Principle |

|---|---|---|---|---|

| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | 2-Heptadecynal | High stereoselectivity, mild conditions. | nih.gov |

| Kinetic Resolution | Lipase (B570770) | rac-2-Heptadecyn-1-ol | Separation of enantiomers, robust enzymes. | researchgate.net |

| Chemo-enzymatic Cascade | Multiple (e.g., P450, ADH) | Renewable Feedstock (e.g., Fatty Acid) | High sustainability, reduced intermediate purification. | polimi.itrsc.org |

| Esterification/Transesterification | Lipase | 2-Heptadecynoic acid or ester | Solvent-free conditions possible, high conversion. | researchgate.net |

Advanced Chemical Transformations and Mechanistic Insights of 2 Heptadecyn 1 Ol

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group in 2-heptadecyn-1-ol is a versatile handle for a variety of chemical modifications, including hydrometallation, cycloaddition, halogenation, and oxidation reactions.

Hydrometallation Reactions and Subsequent Functionalizations

Hydrometallation of terminal alkynes, such as the one present in this compound, involves the addition of a metal-hydride bond across the carbon-carbon triple bond. This process is a powerful tool for the synthesis of vinylmetallic intermediates, which can be further functionalized. Common hydrometallation reagents include boranes (hydroboration), silanes (hydrosilylation), and tin hydrides (hydrostannation).

Hydroboration-Oxidation: The hydroboration of terminal alkynes with dialkylboranes, followed by oxidation with alkaline hydrogen peroxide, typically results in the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde. youtube.com For this compound, this would lead to the formation of 2-hydroxyheptadecanal. The reaction proceeds through an intermediate alkenylborane, which upon oxidation, forms an enol that tautomerizes to the more stable aldehyde. youtube.com The use of sterically hindered boranes is crucial to prevent double addition to the alkyne.

Hydrosilylation: Catalytic hydrosilylation of terminal alkynes, often employing platinum or rhodium catalysts, leads to the formation of vinylsilanes. The regioselectivity of this addition can be controlled by the choice of catalyst and ligands, affording either the (E)- or (Z)-isomer. These vinylsilane intermediates are valuable precursors for a range of subsequent transformations, including cross-coupling reactions.

Hydrostannation: The addition of a tin hydride across the alkyne can be achieved under radical or metal-catalyzed conditions. researchgate.net The resulting vinylstannanes are highly versatile intermediates in organic synthesis, particularly in Stille cross-coupling reactions to form new carbon-carbon bonds. The stereoselectivity of the addition is dependent on the reaction conditions. researchgate.net

Cycloaddition Chemistry (e.g., Azide-Alkyne Cycloaddition)

The terminal alkyne of this compound can participate in various cycloaddition reactions to form heterocyclic compounds. One of the most prominent examples is the azide-alkyne Huisgen cycloaddition. wikipedia.org

This reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole. wikipedia.orgorganic-chemistry.org The reaction can be performed under thermal conditions, but the copper(I)-catalyzed version (CuAAC) is more common due to its milder reaction conditions, high yields, and excellent regioselectivity, exclusively affording the 1,4-disubstituted triazole. organic-chemistry.orgnih.gov A ruthenium-catalyzed variant (RuAAC) can provide the 1,5-disubstituted regioisomer. wikipedia.orgnih.gov The intramolecular version of this reaction is also a powerful tool for the synthesis of fused heterocyclic systems. rsc.org

Halogenation and Hydrohalogenation Pathways

The carbon-carbon triple bond of this compound can undergo addition reactions with halogens and hydrogen halides.

Halogenation: The reaction of alkynes with halogens such as chlorine (Cl₂) or bromine (Br₂) can lead to the formation of di- or tetrahalogenated products. chemistrysteps.commasterorganicchemistry.com The addition of one equivalent of a halogen typically results in the formation of a trans-dihaloalkene via an anti-addition mechanism, which is thought to proceed through a bridged halonium ion intermediate. masterorganicchemistry.comyoutube.com The use of two or more equivalents of the halogen leads to the formation of a tetrahaloalkane. chemistrysteps.comyoutube.com

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to terminal alkynes follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears a hydrogen atom. jove.comwikipedia.org The initial addition of one equivalent of HX to this compound would yield a 2-halo-1-heptadecen-1-ol. The reaction proceeds through a vinyl cation intermediate, with the more stable carbocation being formed at the more substituted carbon. chemistrysteps.comlibretexts.org The addition of a second equivalent of HX results in the formation of a geminal dihalide, where both halogen atoms are attached to the same carbon. wikipedia.orgchemistrysteps.com In the presence of peroxides, the addition of HBr proceeds via an anti-Markovnikov mechanism. jove.comlibretexts.org

Oxidation Reactions (e.g., Conversion to Carboxylic Acids, Diketones)

The alkyne moiety can be subjected to various oxidative conditions to yield different carbonyl-containing compounds.

Conversion to Carboxylic Acids: Strong oxidizing agents, such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄), can cleave the triple bond of a terminal alkyne. masterorganicchemistry.comchemistrysteps.com The ozonolysis of this compound would yield pentadecanoic acid and carbon dioxide. chemistrysteps.com Similarly, treatment with hot, basic KMnO₄ followed by acidification would also result in the formation of pentadecanoic acid. chemistrysteps.com More recently, methods for the oxidation of alkynyl boronates to carboxylic acids have been developed. researchgate.netnih.govresearchgate.net

Conversion to Diketones: While the oxidation of a terminal alkyne to a diketone is not a direct transformation, internal alkynes can be oxidized to α-diketones using various reagents. organic-chemistry.orgacs.org For instance, ruthenium tetraoxide or potassium permanganate under neutral conditions can effect this transformation. masterorganicchemistry.com Should this compound be first converted to an internal alkyne, these methods could be applicable.

Reactivity of the Primary Alcohol Functionality

The primary alcohol group of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of reagents and reaction conditions.

Selective Oxidation to Aldehydes and Carboxylic Acids

Selective Oxidation to Aldehydes: The selective oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent overoxidation to the carboxylic acid. A study on the closely related 2-pentadecyn-1-ol (B8581067) demonstrated that a TiCl₄/Et₃N system in dichloromethane (B109758) at 0°C effectively yields the corresponding 2-pentadecynal in 90% yield. thieme-connect.com This method is highly selective for propargylic primary alcohols. thieme-connect.com Other common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. More modern and environmentally friendly methods often employ catalytic systems, such as those based on TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant like sodium hypochlorite (B82951) or using catalytic copper or iron salts with oxygen as the terminal oxidant. nih.govorganic-chemistry.org

| Substrate | Oxidizing System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Pentadecyn-1-ol | TiCl₄/Et₃N | CH₂Cl₂ | 0 | 90 | thieme-connect.com |

| 2-Nonyn-1-ol | TiCl₄/Et₃N | CH₂Cl₂ | 0 | 92 | thieme-connect.com |

| 2-Hexyne-1,6-diol | TiCl₄/Et₃N | CH₂Cl₂ | 0 | 85 (yields 6-hydroxy-2-hexynal) | thieme-connect.com |

| 3-Phenylprop-2-yn-1-ol | CuI/DMAP/TEMPO/O₂ | CH₃CN | rt | 95 | nih.gov |

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol of this compound directly to the corresponding carboxylic acid, 2-heptadecynoic acid. Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from sodium or potassium dichromate and sulfuric acid), and Jones reagent. chemistrysteps.com The reaction with chromic acid typically involves heating under reflux to ensure complete oxidation. chemistrysteps.com

Esterification, Etherification, and Amidation Reactions

The hydroxyl group of this compound serves as a versatile handle for a variety of functional group transformations, including esterification, etherification, and amidation. These reactions are fundamental in modifying the molecule's physical and chemical properties, enabling its use as a synthon in more complex molecular architectures.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard protocols. A common method involves reaction with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in a process known as Fischer esterification. Alternatively, for milder conditions, the alcohol can be treated with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. Enzymatic esterification, utilizing lipases like Candida antarctica lipase (B570770) B (CALB), offers a green chemistry approach, often proceeding with high selectivity and under mild conditions. nih.gov For instance, reacting this compound with hexanoic acid in the presence of CALB could yield 2-heptadecynyl hexanoate. nih.gov

Etherification: The synthesis of ethers from this compound can be accomplished primarily through the Williamson ether synthesis. vedantu.comresearchgate.net This method involves the initial deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile is then reacted with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an S(_N)2 reaction to furnish the ether. vedantu.com Another approach is the acid-catalyzed dehydration of the alcohol, though this is generally more suitable for producing symmetrical ethers from primary alcohols and can compete with elimination reactions. vedantu.com

Amidation: While direct amidation from an alcohol and an amine is challenging, several indirect methods can be employed. One strategy involves a two-step process where the alcohol is first converted into a better leaving group (discussed in section 3.2.3) and then displaced by an amine. nih.gov More direct, modern approaches focus on oxidative amidation. The alcohol can be oxidized in situ to the corresponding aldehyde, which then reacts with an amine in the presence of an oxidizing agent to form the amide. organic-chemistry.org Catalytic systems, including those based on ruthenium or copper, can facilitate the direct coupling of alcohols and amines with the liberation of hydrogen gas, representing a highly atom-economical route. organic-chemistry.orgdoi.org

Table 1: Summary of Functionalization Reactions of this compound This table presents plausible reaction conditions based on general organic chemistry principles.

| Transformation | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Esterification (Fischer) | Acetic Acid, H₂SO₄ (cat.) | Toluene, reflux | 2-Heptadecynyl acetate (B1210297) |

| Esterification (Acyl Chloride) | Acetyl Chloride, Pyridine | CH₂Cl₂, 0 °C to RT | 2-Heptadecynyl acetate |

| Etherification (Williamson) | 1. NaH; 2. Methyl Iodide | THF, 0 °C to RT | 1-Methoxy-2-heptadecyne |

| Amidation (via Halide) | 1. PBr₃; 2. Benzylamine | 1. Et₂O; 2. CH₃CN | N-Benzyl-2-heptadecyn-1-amine |

Conversion to Halides and Other Leaving Groups

To enhance the reactivity of the hydroxyl group for nucleophilic substitution, it is often converted into a more effective leaving group. Common transformations include conversion to alkyl halides (chlorides, bromides) or sulfonates (tosylates, mesylates).

Conversion to Alkyl Halides: The hydroxyl group of this compound can be replaced by a halogen through various reagents. Reaction with thionyl chloride (SOCl₂) in the presence of a base like pyridine is a standard method for producing the corresponding alkyl chloride, 1-chloro-2-heptadecyne. Similarly, phosphorus tribromide (PBr₃) is effective for converting the alcohol into 1-bromo-2-heptadecyne. youtube.com These reactions typically proceed via an S(_N)2 mechanism for primary alcohols, resulting in an inversion of stereochemistry if a chiral center were present. youtube.com Alternatively, treatment with concentrated hydrohalic acids (HBr or HCl) can also yield alkyl halides, though this S(_N)1-type reaction is more prone to rearrangements in susceptible substrates. youtube.com

Conversion to Sulfonate Esters: A widely used strategy for creating an excellent leaving group is the formation of sulfonate esters. mdpi.com Reacting this compound with p-toluenesulfonyl chloride (TsCl) in pyridine at low temperatures yields 2-heptadecynyl tosylate. researchgate.net The tosylate group is an exceptionally good leaving group, often compared to halides, and its formation proceeds with retention of configuration at the carbon center. mdpi.com Similarly, methanesulfonyl chloride (MsCl) can be used to prepare the corresponding mesylate. mdpi.com These sulfonate esters are highly valuable intermediates, as they readily undergo substitution reactions with a wide range of nucleophiles under milder conditions than the parent alcohol. mdpi.com In some cases, particularly with nitrogen-containing structures, treatment with tosyl chloride can lead to the unexpected formation of a chloride instead of the tosylate. nih.govresearchgate.net

Table 2: Reagents for Converting this compound to Intermediates with Leaving Groups This table outlines common synthetic routes for activating the hydroxyl group.

| Target Leaving Group | Reagent | Typical Byproducts | Key Advantage |

|---|---|---|---|

| Chloride (-Cl) | Thionyl Chloride (SOCl₂) | SO₂, HCl | Gaseous byproducts are easily removed. |

| Bromide (-Br) | Phosphorus Tribromide (PBr₃) | H₃PO₃ | Effective for primary and secondary alcohols. |

| Tosylate (-OTs) | p-Toluenesulfonyl Chloride (TsCl) | Pyridinium hydrochloride | Excellent leaving group; retains stereochemistry. mdpi.com |

| Mesylate (-OMs) | Methanesulfonyl Chloride (MsCl) | Triethylammonium chloride | Similar to tosylate, often used for its smaller size. mdpi.com |

Tandem and Cascade Reaction Sequences Involving Both Functional Groups

The dual functionality of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic/nucleophilic alkyne, makes it an ideal substrate for tandem or cascade reactions. These processes, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in synthetic efficiency and atom economy. nih.gov

A plausible tandem sequence could be initiated by activating the alcohol. For example, conversion of the hydroxyl group to a tosylate or halide in situ, as described previously, generates an electrophilic center. This can be followed by an intramolecular reaction involving the alkyne acting as a nucleophile, potentially leading to the formation of cyclic structures.

Alternatively, the alkyne can be the initial site of reaction. For instance, a metal-catalyzed reaction, such as a Sonogashira coupling, could be followed by an intramolecular cyclization involving the hydroxyl group. Enzymatic cascades have also gained prominence, where a series of enzymes work sequentially to build molecular complexity. researchgate.netmdpi.com A hypothetical enzymatic cascade could involve an initial lipase-catalyzed esterification of the alcohol, followed by a hydratase acting on the alkyne to introduce a carbonyl group, all within a single reaction vessel. mdpi.com The design of such cascade reactions is a cornerstone of modern synthetic strategy, enabling the rapid construction of complex molecules from simple precursors. nih.gov

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

Understanding the precise mechanism of the transformations involving this compound is crucial for optimizing reaction conditions and controlling product outcomes. This is primarily achieved through a combination of kinetic and spectroscopic studies. hidenanalytical.comresearchgate.net

Kinetic Analysis: Kinetic studies involve measuring reaction rates under varying conditions (e.g., concentration of reactants, temperature, catalyst loading) to determine the reaction order and activation energy. hidenanalytical.com For example, in the Williamson ether synthesis of a 2-heptadecynyl ether, monitoring the reaction rate as a function of the alcohol and alkyl halide concentrations can confirm the bimolecular nature of the S(_N)2 mechanism. acs.org Such analyses can reveal the rate-determining step of a multi-step reaction and provide insight into the composition of the transition state. nih.gov

Spectroscopic Studies: Spectroscopic methods are indispensable for identifying reactants, products, and, most importantly, transient intermediates that may not be isolable. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to track the disappearance of starting material and the appearance of product. In situ NMR monitoring can capture snapshots of the reaction mixture over time, potentially identifying intermediate species.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring the functional group transformations of this compound. For example, during esterification, the disappearance of the broad O-H stretch of the alcohol (around 3300 cm⁻¹) and the appearance of the sharp C=O stretch of the ester (around 1735 cm⁻¹) can be clearly observed.

Mass Spectrometry (MS): Coupled with techniques like Gas Chromatography (GC-MS), mass spectrometry helps identify products and intermediates by their mass-to-charge ratio, aiding in the elucidation of complex reaction pathways, including those in cascade sequences.

By combining these techniques, a detailed mechanistic picture can be constructed, moving from empirical observation to a fundamental understanding of the reaction dynamics at a molecular level. researchgate.net

Identification and Isolation from Natural Sources (e.g., Plants, Insects, Microorganisms)

This compound has been identified and isolated from a variety of natural sources, primarily through techniques such as gas chromatography-mass spectrometry (GC-MS). In the plant kingdom, it has been detected in the methanolic extracts of various species. For instance, it was identified in the methanol (B129727) extract of Sinapis arvensis leaves. researchgate.net Similarly, GC-MS analysis of the bulb methanol extract of Urginea maritima (white squill) revealed the presence of 13-heptadecyn-1-ol. researchgate.net The compound has also been found in the essential oil of the inflorescences of the fragrant orchid Anacamptis coriophora subsp. fragrans, where it constituted a significant portion (18.6%) of the oil. unipd.it Furthermore, it was identified in the methanol extract of Sonneratia caseolaris fruits. jmb.or.krnih.gov Beyond the plant kingdom, this compound has been noted in endophytic fungi, such as Phomopsis sp, where its production was observed in cultures without chemical elicitors. saspublishers.com

A summary of plants where this compound or its isomers have been identified is provided below.

| Plant Species | Part of Plant | Method of Identification |

| Anacamptis coriophora subsp. fragrans | Inflorescences | GC-MS |

| Sinapis arvensis | Leaves | GC-MS |

| Sonneratia caseolaris | Fruits | GC-MS |

| Urginea maritima | Bulbs | GC-MS |

| Varthemia candicans | Ethanolic extract | GC-MS |

| Anabasis setifera | Leaves | GC-MS |

Proposed Biosynthetic Pathways for this compound and Related Natural Products

The biosynthesis of this compound is part of the broader metabolic route of polyacetylenes, which are primarily derived from fatty acids. mdpi.comnih.gov These pathways involve a series of enzymatic reactions that introduce unsaturation and functional groups to a fatty acid backbone. ontosight.ai

The biosynthesis of polyacetylenes, including C17 compounds like this compound, typically originates from common fatty acids. nih.gov Isotopic tracer experiments have shown that most polyacetylenes are derived from fatty acid and polyketide precursors. nih.gov The process begins with the synthesis of saturated fatty acids. nih.gov A key initial step in the formation of many plant polyacetylenes, particularly in the Asteraceae family, is the conversion of the double bond in linoleic acid to a triple bond, forming crepenynic acid. mdpi.com

Further desaturation steps lead to the creation of compounds with multiple conjugated triple bonds. mdpi.com A significant branch in this pathway leads to the formation of C17-diynes of the dehydrofalcarinol (B1252726) type, which are structurally related to this compound. mdpi.com These falcarin-type polyacetylenes are derived from modifications of oleic acid. nih.gov The formation of the characteristic carbon-carbon triple bonds is a crucial and defining feature of this biosynthetic pathway. nih.gov

Several key enzyme families are implicated in the formation of the alkyne functionality in natural products. Acyl-ACP desaturases are responsible for introducing double and, subsequently, triple bonds into fatty acid chains. ontosight.ai In some bacteria, a bifunctional desaturase/acetylenase has been identified that catalyzes two sequential dehydrogenation reactions to form a terminal alkyne. nih.govnih.gov

Cytochrome P450 enzymes also play a role by catalyzing various oxidation reactions, including hydroxylation, which is necessary for the formation of the alcohol group in alkynols. ontosight.ai While the direct biosynthetic pathway to this compound has not been fully elucidated, it is understood to involve these fundamental enzymatic steps of desaturation and oxidation acting on a fatty acid precursor. nih.govontosight.ai The discovery of enzymes that can halogenate terminal alkynes, such as the flavin-dependent halogenase JamD, further expands the known enzymatic toolkit for modifying alkyne-containing molecules in nature. acs.org

Ecological Significance and Chemotaxonomic Implications

The presence and diversity of polyacetylenes like this compound have significant implications for the ecology and classification of organisms.

Volatile organic compounds (VOCs), including long-chain alcohols, play a critical role in chemical communication between organisms. nih.govsemiochemical.com These semiochemicals can act as kairomones, which are signals emitted by one species that benefit another, often an herbivore or its natural enemy. semiochemical.com Plant volatiles can signal host suitability to insects. semiochemical.com For example, specific blends of volatiles are released when a plant is damaged by herbivores, which can attract predators and parasitoids of the attacking insect. nih.gov While this compound itself is not extensively documented as a specific pheromone, its presence in floral scents, such as that of the orchid Anacamptis coriophora subsp. fragrans, suggests a role in attracting pollinators. unipd.it The release of volatile compounds is a key mechanism for orchids to attract the insects responsible for pollination. unipd.it

Polyacetylenes are well-known for their role in plant defense. nih.gov These compounds exhibit potent antimicrobial and anti-herbivore properties. nih.govmdpi.com Falcarin-type polyacetylenes, which are biosynthetically related to this compound, are linked to plant resistance against pathogens, particularly necrotrophic fungi. nih.gov The induction of polyacetylene biosynthesis can be triggered by external stimuli, such as the application of methyl jasmonate, a signaling molecule involved in plant defense responses. thieme-connect.combanglajol.info The accumulation of these compounds in plant tissues, such as the root periderm, creates a chemical barrier against soil-borne pathogens and pests. oup.com For instance, C17-acetylenes like falcarinol (B191228) and falcarindiol (B120969) have shown significant nematicidal activity. mdpi.com The production of volatile compounds, including green leaf volatiles and terpenoids, is a general defense response in plants that can be induced by herbivore attack. nih.govnih.govscielo.org.mx

Occurrence, Biosynthesis, and Ecological Roles in Non Human Biological Systems

Microbial Secondary Metabolite Roles

Microbial secondary metabolites are a diverse group of organic compounds produced by microorganisms such as bacteria and fungi. researchgate.net Unlike primary metabolites, which are essential for the growth and reproduction of the organism, secondary metabolites are not required for survival but often play crucial roles in adaptation to the environment and in interactions with other organisms. psu.edu The production of these compounds typically occurs during the late growth phase of the microorganism. researchgate.net Many microbial secondary metabolites have been found to have significant biological activities. researchgate.net

An extensive review of scientific literature did not yield any specific studies identifying 2-Heptadecyn-1-ol as a secondary metabolite produced by any microorganism. Therefore, the following sections discuss the general principles and established research findings for microbial secondary metabolites as a framework, while noting the absence of specific data for this compound.

Detailed Research Findings

Research into microbial secondary metabolites often involves a combination of cultivation, extraction, and analytical chemistry techniques to identify novel compounds. For instance, co-cultivation of different microbial species has been shown to induce the production of "cryptic" secondary metabolites that are not expressed in axenic cultures. frontiersin.org This strategy, along with others like manipulating culture conditions (e.g., nutrient composition, temperature), aims to unlock the full biosynthetic potential of microorganisms. psu.edunih.gov

Modern research efforts also employ genome mining to identify biosynthetic gene clusters that may encode the pathways for novel secondary metabolites. psu.edu While these approaches have led to the discovery of thousands of compounds, there is no published research to date that details the isolation or identification of this compound from a microbial source.

The table below illustrates the type of data that would be presented had research findings on the microbial production of this compound been available.

| Producing Microorganism | Culture Conditions | Compound(s) Identified | Research Focus |

| Data Not Available | Data Not Available | This compound | Data Not Available |

| Example: Streptomyces leeuwenhoekii | Co-culture with Aspergillus fumigatus | Chaxapeptin, Pentalenic acid | Induction of cryptic metabolites frontiersin.org |

| Example: Bacillus sp. | M9 media, 48°C | Myxalamid C | Antimicrobial activity nih.gov |

Table 1: Illustrative Research Findings on Microbial Secondary Metabolites

Biosynthesis

The biosynthesis of secondary metabolites in microbes follows diverse and complex enzymatic pathways. The building blocks for these pathways are often derived from primary metabolism. For example, many antimicrobial compounds are synthesized via polyketide pathways, which use acetate (B1210297) and propionate (B1217596) units as precursors. mdpi.com

The biosynthesis of a long-chain acetylenic alcohol like this compound in a microorganism would likely involve a series of enzymatic reactions, including fatty acid synthesis to create the carbon backbone, followed by desaturation steps to introduce the triple bond. The terminal alcohol group would be the result of a final reduction step. However, without any identified microbial producer or associated gene cluster for this compound, its specific biosynthetic pathway in a microbial context remains entirely hypothetical.

Ecological Roles

Microbial secondary metabolites fulfill a wide array of ecological functions. These roles are often related to competition, communication, and symbiosis. frontiersin.org

Antimicrobial Activity: Many secondary metabolites function as antibiotics, giving the producing microbe a competitive advantage by inhibiting the growth of other bacteria or fungi in its vicinity. nih.govmdpi.com

Signaling Molecules: Some compounds act as chemical signals for processes like quorum sensing, which allows bacterial populations to coordinate gene expression and behavior. nih.gov

Virulence Factors: In pathogenic microbes, certain secondary metabolites can act as virulence factors that contribute to the pathogen's ability to cause disease. psu.edu

Symbiotic Interactions: Secondary metabolites can mediate symbiotic relationships, for instance, by protecting a host organism from pathogens.

Given the lack of information on the microbial origin of this compound, no specific ecological roles in non-human biological systems can be described. Any potential function, such as antimicrobial or signaling activity, is purely speculative at this time.

Derivatives, Analogs, and Applications As Building Blocks in Advanced Organic Synthesis

Synthesis of Saturated and Unsaturated Analogs with Varying Chain Lengths

The synthesis of analogs of 2-Heptadecyn-1-ol, including saturated and unsaturated variants with different chain lengths, can be achieved through established organic chemistry methodologies. These methods provide access to a library of related compounds for various research applications.

Saturated Analogs: The fully saturated analog, heptadecan-1-ol, can be synthesized from this compound via catalytic hydrogenation. This process typically involves reacting the alkynol with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), which reduces both the alkyne and any potential alkenic intermediates to an alkane.

Unsaturated (Alkene) Analogs: Stereoselective synthesis of unsaturated analogs (heptadecenols) is possible through partial reduction of the alkyne.

Z-alkene (cis): Treatment with Lindlar's catalyst (palladium poisoned with lead acetate (B1210297) and quinoline) during hydrogenation selectively reduces the alkyne to a Z-alkene.

E-alkene (trans): A dissolving metal reduction, such as using sodium metal in liquid ammonia (B1221849) (Na/NH₃), yields the corresponding E-alkene.

Analogs with Varying Chain Lengths: The synthesis of analogs with different carbon chain lengths typically involves modifying the starting materials. General procedures for creating chiral secondary alcohols and hydroxy fatty acids (HFAs) often begin with terminal epoxides and alkynes of varying lengths. mdpi.comnih.gov For instance, coupling a different terminal alkyne with an appropriate electrophile under conditions similar to those used for other long-chain alcohol syntheses can produce analogs with shorter or longer chains. researchgate.net

Table 1: Synthetic Strategies for this compound Analogs This table is interactive. Users can sort data by clicking on the headers.

| Target Analog | Type | Key Reagents | Synthetic Method |

|---|---|---|---|

| Heptadecan-1-ol | Saturated | H₂, Pd/C | Catalytic Hydrogenation |

| (Z)-2-Heptadecen-1-ol | Unsaturated (cis) | H₂, Lindlar's Catalyst | Partial Hydrogenation |

| (E)-2-Heptadecen-1-ol | Unsaturated (trans) | Na, NH₃ (l) | Dissolving Metal Reduction |

| Shorter/Longer Chain Analogs | Varied Chain | Various Alkynes/Electrophiles | Alkynylation of Epoxides/Coupling |

Design and Synthesis of Labeled this compound Analogs for Mechanistic Probes

Isotopically labeled analogs of this compound are invaluable tools for tracing metabolic pathways and elucidating reaction mechanisms. The design of these probes involves strategically replacing one or more atoms with their heavier isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or oxygen-18 (¹⁸O).

The synthesis of these labeled compounds requires the introduction of the isotope at a specific step in the reaction sequence.

Deuterium Labeling: A deuterated analog could be prepared by reducing the corresponding aldehyde, 2-heptadecynal, with a deuterated reducing agent like sodium borodeuteride (NaBD₄). This would place a deuterium atom specifically at the C1 position.

Carbon-13 Labeling: Introducing a ¹³C label is more complex and often requires starting with a commercially available ¹³C-labeled precursor. For example, a synthesis could utilize [1-¹³C]-pentadecanal to build the chain, ultimately placing the label within the aliphatic tail.

These labeled molecules behave almost identically to their unlabeled counterparts but can be detected and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, providing critical insights into dynamic systems.

Incorporation into Complex Molecular Architectures (e.g., Macrocycles, Polymers)

The dual functionality of this compound makes it an excellent monomer for constructing large and complex molecules like macrocycles and polymers.

Macrocycles: Macrocyclic compounds are large ring structures that are prevalent in natural products and have gained significant interest in drug discovery. enamine.netorbismedicines.com this compound can serve as a long, flexible linker in macrocyclization reactions. The hydroxyl group can be transformed into an electrophile (e.g., a halide) or a nucleophile, while the alkyne can participate in powerful ring-forming reactions such as the Glaser coupling or the Suzuki-Miyaura coupling. nih.gov This allows it to be "stitched" together with other molecular fragments to form large, structurally diverse macrocycles. worktribe.com

Polymers: Polymers are long-chain molecules composed of repeating monomer units. libretexts.org this compound can be used in both addition and condensation polymerization. sigmaaldrich.com

Condensation Polymerization: By converting the hydroxyl group to a carboxylic acid, it can be polymerized with a diamine to form a polyamide, or with a diol to form a polyester, incorporating the long C17 chain into the polymer backbone.

Addition Polymerization: The alkyne functionality can undergo polymerization, particularly through methods developed for substituted acetylenes, leading to polyenes with long alkyl side chains. These side chains would impart significant hydrophobicity and potentially unique packing properties to the resulting material.

Utility as a Precursor in the Total Synthesis of Natural Products

The total synthesis of complex natural products is a cornerstone of organic chemistry, serving to confirm structures and provide access to biologically active molecules for further study. wikipedia.orgnih.gov Long-chain functionalized lipids and polyketides are a major class of natural products, and this compound represents a valuable chiral pool or building block for their synthesis. chemrxiv.org

Its C17 framework is a feature of various natural lipids. For example, a related compound, 5-heptadecyn-1-ol, was used as a key intermediate in the synthesis of (±)-2-methoxy-6-heptadecynoic acid, a bioactive fatty acid analog. researchgate.net The synthetic utility of this compound lies in its ability to introduce a long lipophilic chain while providing two distinct chemical handles (the alkyne and alcohol) that can be sequentially and selectively modified to build up the complex architecture of a target natural product. rsc.org

Advanced Analytical Methodologies for the Research and Characterization of 2 Heptadecyn 1 Ol

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chiral Chromatography for Enantiomeric Excess Determination (if applicable to chiral derivatives)

Chirality is a geometric property of some molecules that are non-superimposable on their mirror images. gcms.cz Such molecules are called enantiomers, and while they share the same physical properties in an achiral environment, they can exhibit different biological and pharmacological activities. elementlabsolutions.com The process of separating enantiomers is known as chiral resolution, and chiral chromatography is a primary technique for this purpose. chiralpedia.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. elementlabsolutions.comchiralpedia.com The determination of the enantiomeric excess (e.e.), which quantifies the purity of a chiral sample, is a critical task in asymmetric synthesis and pharmaceutical analysis. libretexts.orgic.ac.uk

The parent molecule, 2-Heptadecyn-1-ol, does not possess a chiral center and is therefore an achiral molecule. As such, techniques for enantiomeric separation are not applicable to the compound itself. The application of chiral chromatography would only become relevant if this compound were used as a precursor in the synthesis of a new molecule that introduces a chiral center, creating chiral derivatives. At present, a review of available scientific literature does not indicate prevalent research on the synthesis and subsequent chiral separation of such derivatives. Therefore, the determination of enantiomeric excess for derivatives of this compound is not a currently applicable topic based on published research.

Hyphenated Techniques in Complex Mixture Analysis

Hyphenated analytical techniques, which combine two or more methods, are indispensable for the separation, identification, and quantification of individual components within complex mixtures. asiapharmaceutics.infonumberanalytics.com These techniques integrate the powerful separation capabilities of chromatography with the definitive identification power of spectroscopic methods. numberanalytics.com For a compound like this compound, which may be found in natural product extracts or synthetic reaction mixtures, hyphenated techniques are essential for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone hyphenated technique that combines the separation of volatile and thermally stable compounds by Gas Chromatography (GC) with their detection and identification by Mass Spectrometry (MS). ijpsjournal.com In GC-MS, the sample is vaporized and separated into its components within the GC column; these separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation and identification by comparison with spectral libraries like that of the National Institute of Standards and Technology (NIST). ijbpas.com

While direct GC-MS analysis data for this compound is not extensively documented in peer-reviewed literature, significant research has been conducted on its isomer, 13-Heptadecyn-1-ol, using this technique. These studies demonstrate the utility of GC-MS for identifying long-chain fatty alcohols in intricate biological and formulated matrices. For instance, 13-Heptadecyn-1-ol has been identified as a bioactive phytochemical in the methanol (B129727) extracts of various plants and in Ayurvedic formulations. researchgate.netjrmds.inresearchgate.net The analysis in these cases involves extracting the chemical constituents from the sample, followed by injection into the GC-MS system for separation and identification. jrmds.innih.gov

The findings from several studies identifying 13-Heptadecyn-1-ol in complex mixtures via GC-MS are summarized below.

Interactive Table: GC-MS Detection of 13-Heptadecyn-1-ol in Various Samples

| Source Material | Sample Type | Key Findings | Reference |

| Sonneratia caseolaris Fruits | Methanol Extract | Identified as one of three main compounds. Peak Area: 74.01%. | nih.govjmb.or.kr |

| Urginea maritima Bulb | Methanol Extract | Detected as an important secondary metabolite among other phyto-components. | researchgate.net |

| Anabasis setifera Leaves | Ethyl Acetate (B1210297) Extract | Identified as one of several compounds contributing to antioxidant properties. | plos.org |

| Rohithakarishtam | Ayurvedic Formulation | Identified as a significant biomolecule in the formulation. | jrmds.in |

| Sorghum Seeds | Oil Extract | Detected as a minor constituent in the seed oil. | fptt.ru |

| Orange Peels | Hot Water Extract | Detected as a minor compound in the extract. | researchgate.net |

| Cyperus alternifolius | Plant Extract | Identified as a bioactive phytochemical compound. | researchgate.net |

Another powerful hyphenated technique is Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the analytical power of mass spectrometry. ajrconline.org It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. asiapharmaceutics.info For long-chain alcohols like this compound, Reverse-Phase HPLC (RP-HPLC) could be used for separation, followed by detection with an MS system, likely using ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ijpsjournal.com LC-MS/MS, or tandem mass spectrometry, further enhances specificity and is the gold standard for quantifying trace-level analytes in complex matrices like food and environmental samples. researchgate.netjfda-online.com Although specific application notes for this compound using LC-MS are scarce, the technique remains highly applicable for its analysis, particularly in impurity profiling or metabolite studies.

Other relevant hyphenated techniques include:

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique directly couples LC separation with NMR spectroscopy, providing detailed structural information of the separated compounds without the need for fragmentation. ajrconline.org

Gas Chromatography-Infrared Spectroscopy (GC-IR): This method provides information on the functional groups present in the separated components, complementing the data from GC-MS. ijpsjournal.com

These advanced hyphenated methods provide the robust analytical power necessary to isolate, identify, and quantify this compound and related compounds within complex chemical environments.

Computational and Theoretical Investigations of 2 Heptadecyn 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular energy, and geometry.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-heptadecyn-1-ol, DFT calculations would be employed to determine its most stable three-dimensional structure. This involves optimizing the molecular geometry to find the lowest energy conformation. Key parameters that would be calculated include bond lengths, bond angles, and dihedral angles.

While no specific DFT studies on this compound are published, data for its isomer, 13-heptadecyn-1-ol, is available in public databases and provides an indication of the types of properties that can be computed.

Table 1: Computed Properties for 13-Heptadecyn-1-ol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C17H32O | PubChem nih.gov |

| Molecular Weight | 252.4 g/mol | PubChem nih.gov |

| XLogP3 | 6.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 14 | PubChem nih.gov |

| Exact Mass | 252.245315640 Da | PubChem nih.gov |

This data is for the isomer 13-heptadecyn-1-ol and is provided for illustrative purposes.

Theoretical calculations are instrumental in predicting spectroscopic data, which can aid in the experimental identification and characterization of compounds. DFT methods can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.net For this compound, calculating the ¹H and ¹³C NMR chemical shifts would help to assign the signals in an experimental spectrum. Similarly, the calculation of vibrational frequencies would correspond to the peaks observed in its IR spectrum, with specific frequencies indicating the presence of the hydroxyl (-OH) group and the carbon-carbon triple bond (C≡C).

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For a flexible molecule like this compound, with its long alkyl chain, MD simulations would be crucial for exploring its conformational landscape. These simulations would reveal how the molecule folds and moves in different environments, such as in a solvent or interacting with a surface. MD can also be used to study intermolecular interactions, such as how molecules of this compound might aggregate or interact with other molecules through hydrogen bonding or van der Waals forces. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms that are often difficult to study experimentally. For this compound, this could involve modeling its synthesis or its reactivity, such as the hydrogenation of the alkyne group. nih.gov These studies would identify the transition state structures—the highest energy point along the reaction coordinate—and calculate the activation energy, which determines the reaction rate. rsc.org Such modeling is essential for understanding and optimizing chemical reactions involving acetylenic alcohols. researchgate.netrsc.org

In Silico Screening for Potential Biological Target Interactions (Non-human focus, e.g., enzyme binding)

In silico screening, particularly molecular docking, is a computational technique used to predict how a molecule might bind to the active site of a protein or enzyme. While no such studies have been published for this compound, a recent study performed molecular docking on its isomer, 13-heptadecyn-1-ol, which was identified in the essential oil of Paulownia Shan tong flowers. nih.gov

The study investigated the potential of compounds from the essential oil to inhibit xanthine (B1682287) oxidase, an enzyme involved in oxidative processes. The results of the molecular docking analysis indicated that 13-heptadecyn-1-ol, along with five other compounds, exhibited a stronger theoretical binding affinity for xanthine oxidase than the enzyme's native ligand, hypoxanthine. nih.gov This suggests that 13-heptadecyn-1-ol could act as a potential inhibitor of this enzyme.

Table 2: In Silico Screening Results for 13-Heptadecyn-1-ol

| Compound | Target Enzyme | Docking Result | Implication | Source |

|---|

This finding highlights the potential of long-chain acetylenic alcohols to interact with biological targets and underscores the value of in silico methods for identifying new bioactive molecules. nih.gov

Future Directions and Emerging Research Opportunities for 2 Heptadecyn 1 Ol

Development of Novel and Highly Efficient Synthetic Pathways

The current availability of 2-Heptadecyn-1-ol is primarily for research purposes, and it is known as a synthetic intermediate for other complex molecules, such as 16-Heptadecynoic Acid. usbio.net However, detailed, high-yield, and sustainable synthetic methodologies specifically optimized for this compound are not extensively documented in publicly available literature. Future research should prioritize the development of novel and efficient synthetic routes. This could involve:

Catalytic Approaches: Investigating novel transition-metal catalysts (e.g., palladium, copper, gold) for the coupling of smaller, readily available precursors. Sonogashira coupling or related cross-coupling reactions could be optimized for the specific architecture of this compound.

Green Chemistry Principles: Designing syntheses that minimize hazardous waste, reduce the number of steps, and utilize renewable starting materials. This could include solvent-free reactions or the use of biocatalysis.

Flow Chemistry: Implementing continuous flow manufacturing processes, which can offer improved safety, efficiency, and scalability over traditional batch synthesis, providing a more consistent and cost-effective supply for further research and potential commercial applications.

The development of such pathways is critical for making this compound more accessible to the wider scientific community, thereby fostering its investigation in other fields.

Exploration of Undiscovered Ecological or Biochemical Roles

While direct research into the ecological or biochemical functions of this compound is sparse, the documented presence of its isomers in various natural sources provides compelling evidence that it may possess significant biological activity. Gas chromatography-mass spectrometry (GC-MS) analyses of plant extracts have identified isomers like 13-Heptadecyn-1-ol and 7-Heptadecyn-1-ol in a variety of species.

These plant extracts are often associated with potent biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. ekb.egnih.govmdpi.complos.org For instance, methanolic extracts of Sonneratia caseolaris fruits, containing 13-Heptadecyn-1-ol, demonstrated notable antibacterial activity. nih.govjmb.or.kr Similarly, this isomer was found in the ethanolic peel extract of Citrullus colocynthis, a plant known for its therapeutic value. ekb.eg The presence of 7-Heptadecyn-1-ol has been noted in Blepharis ciliaris extracts, which exhibit vigorous biological and antimicrobial activity. mdpi.com

These findings strongly suggest that long-chain fatty alcohols with an alkynyl group are biochemically significant. Future research should focus on:

Targeted Isolation and Screening: Isolating pure this compound and systematically screening it for a wide range of bioactivities, including antimicrobial, antifungal, antiviral, and cytotoxic effects.

Metabolomic Studies: Conducting advanced metabolomic analyses of plants and microorganisms to determine if this compound itself is a natural product and to understand its biosynthetic pathway and regulatory networks.

Mechanism of Action: Investigating the molecular mechanisms by which it or its isomers exert their biological effects, such as disrupting microbial cell membranes or interfering with signaling pathways.

Table 1: Documented Presence of Heptadecyn-1-ol Isomers in Plant Extracts

| Plant Species | Isomer Detected | Associated Biological Activity of Extract | Reference |

|---|---|---|---|

| Sonneratia caseolaris | 13-Heptadecyn-1-ol | Antibacterial | nih.govjmb.or.kr |

| Citrullus colocynthis | 13-Heptadecyn-1-ol | Antioxidant, Anti-inflammatory, Anticancer | ekb.eg |

| Vitis vinifera | 13-Heptadecyn-1-ol | Anti-inflammatory, Antifungal | impactfactor.org |

| Lantana camara | 13-Heptadecyn-1-ol | Anti-inflammatory, Antimicrobial | ijbpas.com |

| Cordia myxa | 13-Heptadecyn-1-ol | General medicinal properties | impactfactor.org |

| Cyperus alternifolius | 13-Heptadecyn-1-ol | Antioxidant, Antimicrobial, Anti-inflammatory | researchgate.net |

| Blepharis ciliaris | 7-Heptadecyn-1-ol | Antimicrobial | mdpi.com |

| Anabasis setifera | Heptadecyn-1-ol | Antioxidant | plos.org |

Integration into Advanced Functional Materials Research

The unique trifunctional structure of this compound (hydrophilic alcohol, reactive alkyne, hydrophobic chain) makes it a highly attractive building block for materials science. The synergy between organic chemistry and materials science allows for the creation of innovative materials with tailored properties. researchgate.net Future research could explore its integration into:

Polymers and Oligomers: The alkyne and hydroxyl groups can be readily polymerized through various reactions (e.g., click chemistry, esterification) to create novel polymers. These materials could have unique thermal, mechanical, or optical properties.

Self-Assembling Systems: As an amphiphilic molecule, it has the potential to self-assemble into micelles, vesicles, or monolayers on surfaces. These ordered structures are foundational for developing sensors, drug delivery systems, and nanoreactors.

Surface Modification: The hydroxyl group can be used to anchor the molecule to various substrates (e.g., silica, metal oxides), creating a surface functionalized with a reactive alkyne and a hydrophobic tail. Such surfaces could be used for creating water-repellent coatings, anti-fouling materials, or platforms for attaching other molecules.

Bio-inspired Synthesis and Biomimetic Transformations

The natural occurrence of its isomers provides a blueprint for bio-inspired synthetic strategies. mdpi.commdpi.com Rather than relying solely on traditional organic synthesis, researchers could explore:

Enzymatic Synthesis: Identifying and harnessing the enzymes from plants like Sonneratia caseolaris or Citrullus colocynthis that are responsible for producing the heptadecynyl alcohol backbone. These enzymes could be used in vitro to produce the compound in a highly specific and sustainable manner.

Biomimetic Catalysis: Developing synthetic catalysts that mimic the active sites of these enzymes to perform similar chemical transformations under mild conditions.

Green Nanotechnology: Using plant extracts that contain heptadecyn-1-ol isomers as reducing and capping agents for the synthesis of metallic nanoparticles. researchgate.net Bio-inspired nanomaterials are an emerging field with applications in catalysis, sensing, and biomedicine. nih.gov The long-chain alcohol could play a crucial role in stabilizing the nanoparticles and imparting specific surface properties.

Interdisciplinary Research with Material Science and Environmental Chemistry

The intersection of materials science and environmental chemistry offers significant opportunities for a molecule like this compound. hun-ren.hushibaura-it.ac.jpacs.org Its structural attributes could be leveraged to address key environmental challenges. Future interdisciplinary projects could focus on:

Biodegradable Materials: Using this compound as a monomer for creating biodegradable polymers. Its long alkyl chain is similar to fatty acids, suggesting that materials derived from it could be susceptible to microbial degradation, offering a green alternative to conventional plastics.

Environmental Sensors: Developing sensor platforms based on self-assembled monolayers of this compound. The alkyne group could serve as a versatile handle to attach specific probes for detecting pollutants (e.g., heavy metals, organic contaminants) in water or air.

Remediation Technologies: Designing functional materials, such as modified sorbents or catalytic membranes, using this compound. For example, surfaces functionalized with this compound could be used for the selective adsorption and removal of oil from water due to their hydrophobic nature.

This interdisciplinary approach, which connects the molecule's synthesis and material properties to real-world environmental applications, represents a significant and impactful frontier for future research. acs.org

Q & A

Basic Research Questions

Q. How can 2-Heptadecyn-1-ol be synthesized with high purity, and what analytical methods are recommended for verification?

- Methodology : Synthesis typically involves catalytic alkyne hydration or reduction of a propargyl precursor. For purity optimization, column chromatography (silica gel, hexane/ethyl acetate gradient) is effective. Characterization should include H/C NMR (to confirm alkyne position and hydroxyl group), IR (for -OH and C≡C stretches), and GC-MS for molecular weight confirmation. Ensure inert conditions (N atmosphere) to prevent oxidation of the alkyne .

- Data Validation : Compare spectral data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities in peak assignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water for 15 minutes. Store in sealed containers under inert gas to prevent degradation .

- Emergency Preparedness : Ensure access to eyewash stations and safety showers. For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?

- Experimental Design : Conduct solubility tests in polar (e.g., ethanol, DMSO) and nonpolar solvents (hexane, toluene) at 25°C and 60°C. Monitor stability via accelerated aging studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to detect decomposition products .

- Data Interpretation : Compare results with Hansen solubility parameters to predict compatibility with reaction matrices .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives across studies?

- Contradiction Analysis : Evaluate assay conditions (e.g., cell lines, incubation time, solvent controls) for variability. Use meta-analysis tools to quantify heterogeneity between studies. Validate findings with orthogonal assays (e.g., enzymatic vs. cellular activity) .

- Case Example : Discrepancies in cytotoxicity IC values may arise from differences in cell permeability due to solvent choice (DMSO vs. ethanol) .

Q. How can computational modeling predict the thermodynamic properties of this compound in liquid mixtures?

- Model Selection : Apply the Wilson or NRTL equations to estimate activity coefficients in binary/ternary systems. Use local composition models to account for non-ideal interactions between the alkyne group and solvent molecules .

- Validation : Compare predicted vs. experimental vapor-liquid equilibrium (VLE) data for mixtures with water or alcohols. Adjust α (nonrandomness parameter) to improve fit .

Q. What experimental frameworks address ethical and data-sharing challenges when studying this compound in biomedical research?

- Ethical Compliance : Obtain informed consent for human-derived data. Anonymize datasets via k-anonymity or differential privacy before sharing. Use controlled-access repositories (e.g., EGA) for sensitive health data .

- Balancing Open Science : Share synthetic protocols and spectral data openly via platforms like Zenodo, while restricting patient-related data to comply with GDPR .

Q. How do structural modifications to this compound influence its reactivity in click chemistry applications?

- Reactivity Profiling : Test alkyne-azide cycloaddition kinetics under Cu(I) catalysis. Compare reaction rates of this compound with shorter-chain analogs (e.g., 2-Hexyn-1-ol) using stopped-flow spectroscopy.

- Mechanistic Insight : The long alkyl chain may sterically hinder copper coordination, reducing reaction efficiency. Mitigate this by using bulkier ligands (e.g., TBTA) to stabilize the catalytic complex .

Q. What methodologies quantify the environmental impact of this compound during disposal?

- Ecotoxicity Assessment : Perform acute toxicity tests on Daphnia magna (OECD 202) and algae (OECD 201). Measure biodegradability via closed-bottle tests (OECD 301D). High log values (>5) suggest bioaccumulation potential, necessitating advanced oxidation processes (AOPs) for degradation .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.